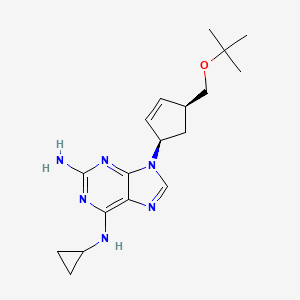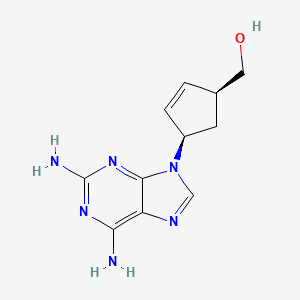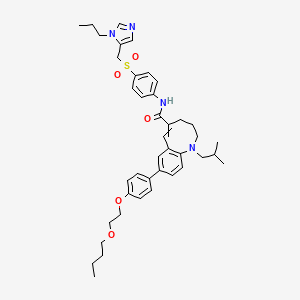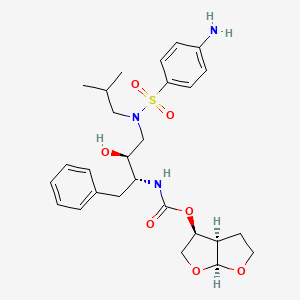![molecular formula C30H28N6O9 B600943 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid CAS No. 180603-76-3](/img/structure/B600943.png)
3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Vue d'ensemble
Description
A metabolite of Candesartan
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonist Synthesis
This compound, closely related to benzimidazole-7-carboxylic acids, has been extensively studied for its potential as an angiotensin II (AII) receptor antagonist. Notably, research by Kubo et al. (1993) focused on improving the oral bioavailability of similar compounds by synthesizing prodrugs. They found that certain ester derivatives significantly increased oral bioavailability and potentiated the inhibitory effect on AII-induced pressor response in rats, with TCV-116 being highlighted as a promising candidate for clinical evaluation (Kubo et al., 1993).
In another study, the inhibitory potency of Candesartan (TCV-116) and its metabolite CV-11974 on angiotensin II-induced responses in vascular smooth muscle cells was assessed. Both compounds showed considerable inhibition of specific binding of angiotensin II to cells and inhibited the angiotensin II-induced increase in [3H]thymidine incorporation, with CV-11974 showing higher potency (Flesch et al., 1995).
Potential in Aurora Kinase Inhibition
The compound is structurally related to inhibitors of Aurora kinase, a protein involved in cell division. A patent by ロバート ヘンリー,ジェームズ (2006) discusses compounds that inhibit Aurora A and may be useful in treating cancer. Although not the exact compound, the structural relevance indicates potential research interest in this area (ロバート ヘンリー,ジェームズ, 2006).
Interaction Studies
Research by Dmitry et al. (2015) delved into the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives, showing that certain reactions lead to linearly linked products. The structural similarities suggest potential relevance in understanding the reactivity and interaction of this compound (Dmitry et al., 2015).
PPARgamma Agonist Activity
A paper by Cobb et al. (1998) discussed compounds with peroxisome proliferator-activated receptor gamma (PPARgamma) agonist activity, indicating potential relevance in type 2 diabetes treatment. The structural components of these compounds share similarities with the target compound, suggesting possible research interest in metabolic disorders (Cobb et al., 1998).
Propriétés
IUPAC Name |
3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24-,25?,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIRVSYWBHDIC-YVXCHSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780161 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



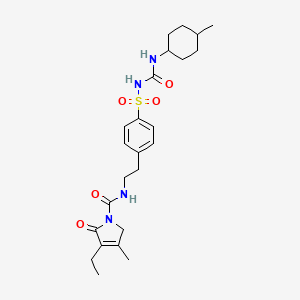
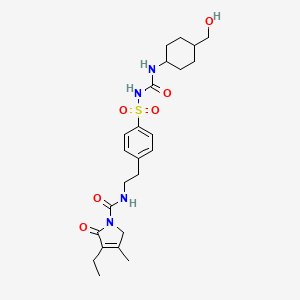
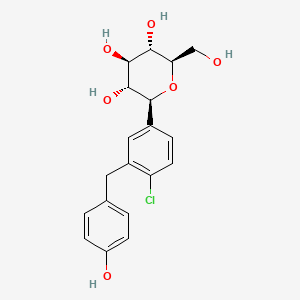
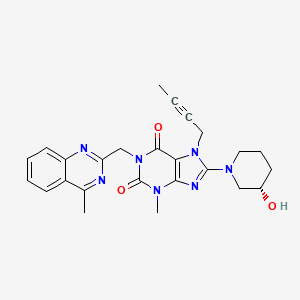

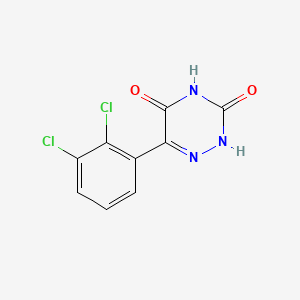
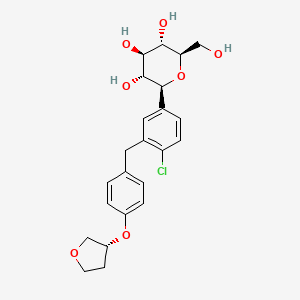
![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
